5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole
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Overview
Description
5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxyethyl moiety, which is further connected to a pyrazole ring
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, potentially improving their interaction with biological targets .
Biochemical Pathways
Pyrazole derivatives have been reported to influence various biochemical pathways, depending on their specific structure and the biological targets they interact with .
Pharmacokinetics
The presence of the trifluoromethyl group can potentially enhance the metabolic stability and lipophilicity of the compound, which may influence its pharmacokinetic properties .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects depending on their specific structure and the biological targets they interact with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with biological targets .
Biochemical Analysis
Biochemical Properties
It is known that pyrazoles can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially influence the interactions of 5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole with various enzymes, proteins, and other biomolecules.
Molecular Mechanism
It is known that pyrazoles can undergo reactions such as free radical bromination and nucleophilic substitution . These reactions could potentially influence the interactions of this compound with various biomolecules, leading to changes in gene expression or enzyme activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole typically involves the following steps:
Formation of the Phenoxyethyl Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate alkylating agent to form the phenoxyethyl intermediate.
Cyclization to Form Pyrazole Ring: The phenoxyethyl intermediate is then subjected to cyclization with hydrazine derivatives under controlled conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-1-methyl-3-trifluoromethyl-1H-pyrazole: Similar structure with a hydroxyl group.
5-Fluoro-1-methyl-3-pentafluoroethyl-4-trifluoromethyl-1H-pyrazole: Contains multiple fluorine atoms, offering different chemical properties.
Uniqueness
5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole is unique due to the presence of the trifluoromethyl group attached to the phenoxyethyl moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
5-[1-[3-(trifluoromethyl)phenoxy]ethyl]-1H-pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c1-8(11-5-6-16-17-11)18-10-4-2-3-9(7-10)12(13,14)15/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRUBNWVKDLEZHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)OC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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